Flutriafol

Beschreibung

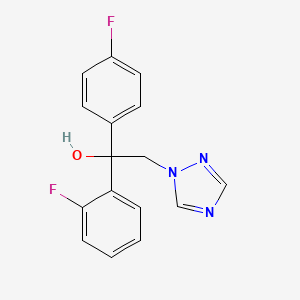

fungicide; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCHKBSVLQQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040727 | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76674-21-0 | |

| Record name | Flutriafol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76674-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutriafol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIAFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83P8CT2Z3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of (RS)-2,4′-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol (Fluconazole)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical, pharmacokinetic, and pharmacodynamic properties of (RS)-2,4′-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol, commonly known as Fluconazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

Fluconazole is a white crystalline powder.[1] It is a synthetic triazole antifungal agent with the chemical formula C₁₃H₁₂F₂N₆O.[1]

Table 1: Physicochemical Properties of Fluconazole

| Property | Value | Reference(s) |

| Molecular Weight | 306.27 g/mol | [1] |

| Melting Point | 138-140 °C | [1] |

| Boiling Point | 579.8 °C | [1] |

| pKa | 2.56 ± 0.12, 2.94 ± 0.1, 11.01 ± 0.29 | [2] |

| LogP | 0.5 | [2] |

| Water Solubility | ~1 g/L | [2] |

| Solubility in Ethanol | 61 mg/mL | [3] |

| Appearance | White to off-white crystalline powder | [3] |

Pharmacokinetic Properties

Fluconazole exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and wide tissue distribution.[4]

Table 2: Pharmacokinetic Parameters of Fluconazole in Healthy Human Adults

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | >90% | [4][5] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [5][6] |

| Plasma Protein Binding | 11-12% | [4][7] |

| Apparent Volume of Distribution (Vd) | ~0.7 L/kg (approximates total body water) | [4][7] |

| Terminal Plasma Half-Life (t½) | ~30 hours (range: 20-50 hours) | [6][7] |

| Metabolism | Minimal | [4] |

| Excretion | ~80% renal, as unchanged drug | [4][7] |

| Clearance | 0.23 mL/min/kg | [5] |

Pharmacodynamics and Mechanism of Action

Fluconazole is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic 14-α-methyl sterols. This alters the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.

Caption: Ergosterol Biosynthesis Pathway and the Site of Fluconazole Inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution (CLSI M27-A4 Guideline)

This protocol outlines the standardized method for determining the MIC of fluconazole against yeast isolates.

Caption: Workflow for MIC Determination by Broth Microdilution.

Methodology:

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of fluconazole in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.

-

Preparation of Microdilution Plates:

-

Dispense 100 µL of sterile RPMI-1640 medium (buffered with MOPS to pH 7.0) into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the fluconazole stock solution to well 1.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Wells 11 and 12 serve as growth and sterility controls, respectively.

-

-

Inoculum Preparation:

-

Subculture the yeast isolate onto a Sabouraud dextrose agar plate and incubate at 35°C for 24-48 hours.

-

Select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the final inoculum suspension.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of fluconazole that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.

-

Equilibrium Solubility Determination by Isothermal Saturation Method

This method determines the thermodynamic solubility of fluconazole in a given solvent at a constant temperature.

Methodology:

-

Solvent Preparation: Prepare the desired solvent (e.g., phosphate buffer pH 7.4) and pre-equilibrate it to the target temperature (e.g., 37°C).

-

Sample Preparation: Add an excess amount of fluconazole powder to a vial containing a known volume of the pre-equilibrated solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge the aliquot at a high speed (e.g., 14,000 rpm for 10 minutes) to further remove any suspended solids.

-

Analysis: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of fluconazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

Plasma Protein Binding Determination by Ultrafiltration

This protocol describes a common method to determine the extent of fluconazole binding to plasma proteins.

References

- 1. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluconazole - LKT Labs [lktlabs.com]

- 4. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. japer.in [japer.in]

An In-depth Technical Guide to the Synthesis of Flutriafol Technical Grade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Flutriafol, a broad-spectrum triazole fungicide. The information presented is intended for a technical audience and focuses on the core chemical transformations, experimental protocols, and quantitative data to support research, development, and production activities.

Introduction

This compound, with the chemical name (RS)-1-[1-(2,4'-difluorobiphenyl-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole, is a systemic fungicide that functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The industrial synthesis of technical grade this compound has evolved, with modern methods emphasizing efficiency, safety, and environmental considerations. The most prevalent contemporary synthesis routes proceed via the key intermediate, 2,4'-Difluorobenzophenone, which is subsequently converted to an epoxide that is then reacted with 1,2,4-triazole.

Core Synthesis Pathways

The synthesis of this compound can be broadly divided into two main stages: the preparation of the key intermediate, 2,4'-Difluorobenzophenone, and its subsequent conversion to this compound.

Stage 1: Synthesis of 2,4'-Difluorobenzophenone

Two primary methods are employed for the synthesis of this key intermediate: the traditional Friedel-Crafts acylation and a more modern Suzuki-type coupling reaction.

Method A: Friedel-Crafts Acylation

This classic method involves the reaction of fluorobenzene with o-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1]

-

Reaction: o-fluorobenzoyl chloride + fluorobenzene → 2,4'-Difluorobenzophenone

-

Catalyst: Anhydrous aluminum chloride (AlCl₃)

-

Solvent: Options include fluorobenzene (acting as both reactant and solvent), dichloromethane, dichloroethane, or normal hexane.[2]

Method B: Suzuki-Type Coupling

A more recent and often higher-yielding approach involves a palladium-catalyzed cross-coupling reaction between o-fluorobenzaldehyde and 4-fluorophenylboronic acid.[3][4]

-

Reaction: o-fluorobenzaldehyde + 4-fluorophenylboronic acid → 2,4'-Difluorobenzophenone[3][4]

-

Catalyst: Palladium acetate or other palladium complexes.[3][4]

-

Solvent System: A biphasic system such as toluene and water or methyl cyclohexane and water is often employed.[3][4]

References

- 1. nbinno.com [nbinno.com]

- 2. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 3. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 4. CN104230691A - this compound intermediate and preparation method thereof - Google Patents [patents.google.com]

Flutriafol's Propensity for Groundwater Contamination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential for the fungicide flutriafol to leach into groundwater. This compound, a broad-spectrum triazole fungicide, is utilized for the control of a variety of fungal diseases in crops.[1] Its chemical and physical properties, however, raise significant concerns regarding its environmental fate and mobility, particularly its potential to contaminate groundwater resources. This document synthesizes key data on its physicochemical characteristics, environmental persistence, and mobility in soil, and details the experimental protocols used to derive this information.

Executive Summary

This compound is characterized by high persistence in soil and aquatic environments, coupled with moderate to high mobility.[2][3] Laboratory and field studies, supported by environmental modeling, consistently indicate a significant potential for this compound to leach through the soil profile and contaminate groundwater.[2][4] Its long half-life in soil means that repeated applications can lead to accumulation, increasing the long-term risk of groundwater contamination.[5] While major degradation products are not typically detected in significant quantities, the parent compound itself is the primary concern for leaching.[4][5]

Data Presentation

The following tables summarize the key quantitative data related to this compound's potential for groundwater leaching.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃F₂N₃O | [6] |

| Molecular Weight | 301.29 g/mol | [3] |

| Water Solubility | 95 mg/L (at 20°C, pH 7) | [7][8] |

| Vapor Pressure | < 0.01 x 10⁻³ Pa (at 25°C) | [8] |

| Log P (octanol-water partition coefficient) | 2.32 (at 20°C) | [8] |

| Hydrolysis Half-life | Stable at pH 5, 7, and 9 | [5] |

Table 2: Environmental Fate and Mobility of this compound in Soil

| Parameter | Value | Soil Type/Conditions | Reference |

| Aerobic Soil Metabolism Half-life (t½) | 84 - 3466 days | Various | [9] |

| 1155 days | Loamy Sand | [5] | |

| 3466 days | Clay Loam | [5] | |

| 2310 days | Sandy Clay Loam | [5] | |

| 1177.3 days | Field Conditions | [10] | |

| 1587 days | Laboratory Conditions | [11] | |

| Soil Adsorption Coefficient (Kd) | 2.0 - 13.6 mL/g | Various | [9] |

| Freundlich Adsorption Coefficient (Kf) | 1.3 - 9.75 mL g⁻¹ | EU Dossier Range | [7] |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | 104 - 395 mL g⁻¹ | EU Dossier Range | [7] |

| Groundwater Ubiquity Score (GUS) | 5.18 | Calculated | [7] |

The Groundwater Ubiquity Score (GUS) is calculated using the formula: GUS = log10(soil half-life) x (4 - log10(Koc)). A GUS value > 2.8 indicates a high leaching potential.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the environmental fate of this compound and the workflows for its analysis.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of this compound's leaching potential are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Column Leaching Study (Adapted from OECD Guideline 312)

This study aims to evaluate the mobility of this compound and its degradation products in soil columns.[2][12][13]

1. Soil Selection and Preparation:

-

Select at least one soil type, typically a sandy loam or other soil representative of agricultural areas where this compound is used.

-

Air-dry the soil and sieve it to a particle size of < 2 mm.

-

Characterize the soil for properties including texture, organic carbon content, pH, and cation exchange capacity.

2. Column Preparation:

-

Use inert columns (e.g., glass or stainless steel), typically 30 cm in length and 5 cm in diameter.[14]

-

Pack the columns uniformly with the prepared soil to a bulk density representative of field conditions.

-

Pre-saturate the columns with a solution of 0.01 M calcium chloride (artificial rain) and allow them to drain until a constant moisture level is reached.[14]

3. Application of this compound:

-

Apply radiolabeled (¹⁴C) this compound to the surface of the soil columns at a rate equivalent to the maximum recommended field application rate.

-

For studies on aged residues, the soil is treated with this compound and incubated under aerobic conditions for a specified period (e.g., 30 days) before being applied to the top of the column.

4. Leaching:

-

Apply artificial rain to the top of the columns at a constant rate over a period of 48 hours, collecting the leachate that percolates through.[14]

-

The total volume of artificial rain applied should be equivalent to a significant rainfall event (e.g., 200 mm).

5. Analysis:

-

Analyze the collected leachate fractions for the concentration of this compound and its degradation products using liquid scintillation counting (LSC) and High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or mass spectrometry (MS).

-

After the leaching process, extrude the soil from the columns and section it into segments (e.g., every 5 cm).

-

Extract each soil segment with an appropriate solvent (e.g., acetonitrile/water) and analyze the extracts for this compound and its degradation products.

6. Data Interpretation:

-

Calculate a mass balance to account for the total applied radioactivity.

-

Determine the distribution of this compound and its degradation products in the leachate and soil segments.

-

The extent of leaching is classified based on the percentage of the applied substance found in the leachate.

Batch Equilibrium Adsorption/Desorption Study (Adapted from OECD Guideline 106)

This study determines the adsorption and desorption characteristics of this compound in different soil types, providing key parameters (Kd, Kf, Koc) for assessing its mobility.[15]

1. Soil and Solution Preparation:

-

Select a range of at least four different soil types with varying organic carbon content, pH, and texture.

-

Prepare a stock solution of radiolabeled this compound in 0.01 M calcium chloride.

2. Adsorption Phase:

-

Add a known mass of soil to a series of centrifuge tubes.

-

Add a known volume of the this compound solution at various concentrations to the tubes.

-

Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (typically 24-48 hours).

-

Centrifuge the tubes to separate the soil from the solution.

-

Analyze the supernatant for the concentration of this compound using LSC.

3. Desorption Phase:

-

Remove a portion of the supernatant from the adsorption phase and replace it with a fresh solution of 0.01 M calcium chloride.

-

Resuspend the soil and shake for the same equilibrium time.

-

Centrifuge and analyze the supernatant for the desorbed this compound.

-

Repeat this process for several desorption steps.

4. Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.

-

Plot the adsorbed concentration against the equilibrium concentration in the solution to generate an adsorption isotherm.

-

Determine the Freundlich (Kf) or Langmuir adsorption coefficients and the distribution coefficient (Kd).

-

Normalize the adsorption coefficient to the organic carbon content of the soil to obtain the Koc value.

Analytical Method for this compound in Water (Based on HPLC-MS/MS)

This method provides a sensitive and selective means of quantifying this compound in water samples.[16][17]

1. Sample Preparation:

-

Collect water samples in amber glass bottles and store them at 4°C.

-

For samples with suspended solids, filter through a 0.45 µm filter.

-

For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample. A C18 cartridge is typically used for this purpose.

2. HPLC-MS/MS Analysis:

-

Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[17]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium acetate to improve ionization.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Monitor for specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

3. Quantification:

-

Prepare a calibration curve using a series of standard solutions of this compound of known concentrations.

-

Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

-

The limit of quantification (LOQ) for this method is typically in the low µg/L range.

Conclusion

The available scientific data unequivocally indicates that this compound possesses a high potential for groundwater leaching and contamination. Its high persistence in soil, combined with its moderate to high mobility, are the primary drivers of this risk. The experimental protocols outlined in this guide provide a framework for the continued assessment of this compound's environmental behavior. For professionals in research, scientific, and drug development fields, a thorough understanding of these properties and the methods used to determine them is crucial for conducting comprehensive environmental risk assessments and developing strategies to mitigate the potential for groundwater contamination.

References

- 1. Straight from our experts: Terrestrial Field Dissipation studies (TFD) - Staphyt [staphyt.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. one.oecd.org [one.oecd.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. This compound [drugfuture.com]

- 7. This compound (Ref: PP 450) [sitem.herts.ac.uk]

- 8. fao.org [fao.org]

- 9. mda.state.mn.us [mda.state.mn.us]

- 10. mdpi.com [mdpi.com]

- 11. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. epa.gov [epa.gov]

Flutriafol Metabolism: A Comparative Analysis in Monocot and Dicot Plant Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of flutriafol metabolism in both monocotyledonous (monocot) and dicotyledonous (dicot) plant species. This compound, a broad-spectrum systemic fungicide from the triazole class, is widely used in agriculture to protect a variety of crops from fungal pathogens. Its efficacy and potential for residue accumulation are intrinsically linked to how different plant species absorb, translocate, and metabolize the active ingredient. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Uptake and Translocation of this compound

This compound is recognized for its systemic properties, allowing it to be absorbed by the plant and moved through its vascular system.[1] Following application, it is readily taken up by the leaves and can also be absorbed through the roots.[2] The primary mode of long-distance transport within the plant is via the xylem, facilitating upward movement to newly developing tissues.[2]

While direct comparative studies on the uptake efficiency of this compound in monocots versus dicots are limited, differences in their root and leaf structures may influence the rate and extent of absorption. Monocots, such as wheat and corn, possess a fibrous root system, while dicots, like soybeans and tomatoes, have a taproot system.[3] These anatomical distinctions could affect the surface area available for root uptake. Similarly, variations in leaf cuticle thickness and composition between monocots and dicots might influence the rate of foliar absorption.

Metabolic Pathways of this compound

The metabolism of this compound in plants proceeds through a series of biochemical transformations, generally categorized into Phase I and Phase II detoxification pathways. These pathways aim to increase the polarity of the xenobiotic, thereby facilitating its sequestration or further degradation.

Phase I Metabolism: This phase involves the modification of the parent this compound molecule, primarily through oxidation reactions. These reactions are often catalyzed by cytochrome P450 monooxygenases (CYPs).[4] While the specific CYPs involved in this compound metabolism have not yet been identified, this enzyme superfamily is known to play a crucial role in the detoxification of a wide range of xenobiotics in plants.[4]

Phase II Metabolism: Following Phase I modifications, the resulting metabolites, or the parent compound itself, are conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids. This process is typically mediated by UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs).[5] Conjugation further increases the water solubility of the compounds, making them less toxic and easier to transport and sequester in vacuoles or cell walls.

The primary metabolites of this compound identified in various plant species include:

-

1,2,4-Triazole (a cleavage product)[6]

More recent studies utilizing high-resolution mass spectrometry have also identified several other minor metabolites, indicating a complex metabolic network.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. acoreconsumiveis.com.br [acoreconsumiveis.com.br]

- 5. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

Enantioselective Bioactivity of (R)- and (S)-Flutriafol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol, a broad-spectrum triazole fungicide, is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers. While commercially available as a racemate, emerging research demonstrates significant enantioselectivity in its biological activity, with the (R)-enantiomer generally exhibiting higher fungicidal efficacy and toxicity. This technical guide provides a comprehensive overview of the enantioselective bioactivity of this compound isomers, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows. This information is critical for the development of more effective and environmentally sound agrochemicals and for conducting accurate risk assessments.

Introduction

This compound is a systemic fungicide widely used to control a variety of fungal diseases in crops by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.[1] Like many pesticides, this compound possesses a chiral center, resulting in two enantiomers, (R)- and (S)-flutriafol.[2] Although these enantiomers share identical physicochemical properties, they can exhibit distinct biological activities, toxicities, and degradation pathways.[3] Understanding this enantioselectivity is paramount for optimizing fungicidal efficacy while minimizing off-target effects and environmental impact.[2] This guide summarizes the current scientific knowledge on the differential bioactivity of (R)- and (S)-flutriafol.

Enantioselective Fungicidal Activity

Studies have consistently shown that the fungicidal activity of this compound is predominantly attributed to the (R)-enantiomer. This stereoselectivity has been observed across a range of pathogenic fungi.

Table 1: Enantioselective Fungicidal Activity of this compound Isomers

| Fungal Pathogen | Assay Type | EC50 (mg/L) (R)-flutriafol | EC50 (mg/L) rac-flutriafol | EC50 (mg/L) (S)-flutriafol | Reference |

| Rhizoctonia solani | Mycelial Growth Inhibition | 1.25 | 2.01 | 7.79 | [4] |

| Alternaria solani | Mycelial Growth Inhibition | 0.98 | 1.54 | 3.42 | [4] |

| Pyricularia grisea | Mycelial Growth Inhibition | 2.11 | 3.15 | 6.58 | [4] |

| Gibberella zeae | Mycelial Growth Inhibition | 0.89 | 1.33 | 5.54 | [4] |

| Botrytis cinerea | Mycelial Growth Inhibition | 1.76 | 2.62 | 4.87 | [4] |

| Fusarium graminearum | Mycelial Growth Inhibition | Higher bioactivity than S-(+)-flutriafol and Rac-flutriafol | Not specified | Not specified | [5] |

As evidenced in Table 1, (R)-flutriafol consistently demonstrates lower EC50 values, indicating significantly higher potency against the tested fungal pathogens compared to both the racemic mixture and the (S)-enantiomer.[4] The fungicidal activity of (R)-flutriafol was found to be 1.49 to 6.23 times higher than that of (S)-flutriafol.[4]

Enantioselective Toxicity to Non-Target Organisms

The enantioselectivity of this compound extends to its toxicity profile in non-target organisms, with the (R)-isomer often exhibiting greater acute toxicity.

Table 2: Enantioselective Acute Toxicity of this compound Isomers

| Organism | Endpoint | (R)-flutriafol | (S)-flutriafol | Reference |

| Eisenia fetida (Earthworm) | LC50 (mg/kg) | 2.17 times higher toxicity than (S)-flutriafol | Not specified | [4] |

| Scenedesmus obliquus (Algae) | EC50 (mg/L) | 3.52 times higher toxicity than (S)-flutriafol | Not specified | [4] |

These findings underscore the importance of evaluating the toxicity of individual enantiomers for a comprehensive environmental risk assessment. The higher toxicity of the more fungicidally active enantiomer highlights a potential trade-off that must be considered in the development of enantiopure formulations.

Mechanism of Action and Associated Pathways

The primary mode of action for this compound is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[6][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1]

Caption: Ergosterol biosynthesis inhibition by this compound enantiomers.

While direct inhibition of ergosterol synthesis is the primary fungicidal mechanism, research has also pointed to other potential effects of this compound. For instance, studies have shown that this compound can induce dopamine release in the striatum of rats, suggesting potential neurotoxic effects.[8][9] This action appears to be independent of the dopamine transporter and involves vesicular, Ca++, Na+, and TTX-dependent mechanisms.[8]

Experimental Protocols

Enantioselective Separation

A common method for the separation of this compound enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Caption: Workflow for enantioselective separation of this compound.

Protocol:

-

Sample Preparation: Dissolve the racemic this compound standard in a suitable solvent (e.g., methanol/water mixture).

-

Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, and a diode array detector (DAD) or a circular dichroism (CD) detector.

-

Chiral Column: Employ a chiral stationary phase, such as a cellulose tris(3-chloro-4-methyl phenyl carbamate) column.[10]

-

Mobile Phase: Use an isocratic mobile phase, for example, a mixture of n-hexane and isopropanol. The exact ratio should be optimized for baseline separation.

-

Detection: Monitor the elution of the enantiomers at a specific wavelength (e.g., 220 nm). The elution order of (R)- and (S)-flutriafol will depend on the specific chiral column used.[10]

-

Quantification: Generate calibration curves for each enantiomer to quantify their concentrations in samples.

Fungicidal Bioactivity Assay (Mycelial Growth Inhibition)

The agar dilution method is a standard technique to determine the in vitro fungicidal activity of this compound enantiomers.

Caption: Experimental workflow for fungicidal bioactivity assay.

Protocol:

-

Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a series of concentrations of (R)-flutriafol, (S)-flutriafol, and racemic this compound. A solvent control (without this compound) should also be prepared.

-

Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches approximately two-thirds of the plate diameter.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (effective concentration to inhibit 50% of growth) values by probit analysis.

Environmental Fate and Degradation

The stereoselective degradation of this compound has been observed in various environmental matrices, which can lead to an enrichment of one enantiomer over time. For instance, in tomato, the more active (R)-flutriafol degraded faster than the (S)-form, with half-lives of 9.23 and 10.18 days, respectively.[4] Conversely, in cucumber, the (S)-enantiomer was preferentially degraded, with a half-life of 4.76 days.[4] This differential degradation highlights the complexity of predicting the environmental fate of chiral pesticides.

Conclusion and Future Perspectives

The enantioselective bioactivity of this compound is a critical consideration for its agricultural use and environmental risk assessment. The (R)-enantiomer is predominantly responsible for the fungicidal activity but also contributes significantly to its toxicity in non-target organisms. The development and use of enantiopure (R)-flutriafol could potentially lead to lower application rates, reducing the overall environmental load of the pesticide. However, a thorough evaluation of the ecotoxicological profile of the individual enantiomers is essential. Future research should focus on elucidating the molecular mechanisms underlying the enantioselective binding to the target enzyme (CYP51) and further investigating the stereoselective degradation pathways in different environmental compartments. Such knowledge will be invaluable for the design of safer and more effective fungicides.

References

- 1. This compound Fungicide Uses and Benefits in Modern Agriculture Practices [cnagrochem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective bioactivity, acute toxicity and dissipation in vegetables of the chiral triazole fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Effect of this compound on Growth, Deoxynivalenol Production, and TRI Gene Transcript Levels in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-flutriafol [sitem.herts.ac.uk]

- 7. (S)-flutriafol [sitem.herts.ac.uk]

- 8. Evaluation of the effects and mechanisms of action of this compound, a triazole fungicide, on striatal dopamine release by using in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous enantioselective determination of triazole fungicide this compound in vegetables, fruits, wheat, soil, and water by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Flutriafol Residues in Grain Samples by HPLC-UV

AN-HPLC-028

Introduction

Flutriafol is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in cereal crops. Monitoring its residues in grain is crucial to ensure food safety and compliance with regulatory limits. This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound residues in grain samples such as wheat. The method involves a straightforward extraction and cleanup procedure, followed by reversed-phase HPLC separation and UV detection.

Principle

This compound residues are extracted from homogenized grain samples using acetonitrile. The extract is then cleaned up using a solid-phase extraction (SPE) cartridge to remove matrix interferences. The final extract is analyzed by HPLC on a C18 column with a mobile phase of acetonitrile and water. This compound is detected by its UV absorbance, and quantification is achieved by comparing the peak area to that of a known standard.

Experimental Protocols

1. Sample Preparation (Acetonitrile Extraction and SPE Cleanup)

-

Homogenization: Grind a representative sample of the grain to a fine powder.

-

Extraction:

-

Weigh 10 g of the homogenized grain sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Homogenize at high speed for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant (acetonitrile extract).

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a Florisil SPE cartridge by passing 5 mL of acetonitrile through it.

-

Load the acetonitrile extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of acetonitrile to remove interfering co-extractives.

-

Elute the this compound from the cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

-

2. HPLC-UV Analysis

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase: Acetonitrile:Water (50:50, v/v).[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Injection Volume: 10 µL.[1]

-

UV Detection Wavelength: 220 nm.

-

Retention Time: Approximately 3.8 minutes.[1]

3. Preparation of Standards and Calibration

-

Prepare a stock solution of this compound (100 µg/mL) in acetonitrile.

-

From the stock solution, prepare a series of working standard solutions in the mobile phase, ranging from 0.02 to 5.0 µg/mL.[1]

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. A typical linear regression equation is y = 25062x + 1845.[1]

Data Presentation

Table 1: HPLC-UV Method Parameters

| Parameter | Value |

| HPLC System | Shimadzu 10ATvp or equivalent |

| Detector | UV Detector |

| Column | ODS C18, 250 x 4.6 mm, 5 µm |

| Column Temperature | 30°C |

| Mobile Phase | Acetonitrile/Water (50:50 v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| UV Wavelength | 220 nm |

Table 2: Method Validation Data for this compound in Wheat [1]

| Spiked Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| 0.01 | 93.4 | 6.8 |

| 0.1 | 96.4 | 4.2 |

| 1.0 | 95.8 | 3.8 |

Table 3: Limits of Detection and Quantification [1]

| Parameter | Value |

| Limit of Detection (LOD) | 0.04 ng |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

Mandatory Visualization

References

Application Note: Quantification of Flutriafol in Soil Matrices by LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantification of the fungicide Flutriafol in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol includes comprehensive steps for sample preparation based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by optimized LC-MS/MS parameters for sensitive and selective detection. This document also presents a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1] Its persistence in soil and potential for leaching into groundwater necessitates sensitive and reliable analytical methods for monitoring its presence in the environment.[2] LC-MS/MS has become the preferred technique for the analysis of pesticide residues due to its high selectivity, sensitivity, and ability to handle complex matrices like soil.[3] This protocol outlines a robust and validated method for the extraction, cleanup, and quantification of this compound in soil samples.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

2 mL dSPE (dispersive Solid Phase Extraction) tubes

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

-

Soil Sample Collection and Pre-treatment: Collect soil samples from the desired depth and location. Air-dry the samples and sieve them through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil before extraction. For moist soil, the water content should be determined to ensure consistency.[4] If the soil is dry, it should be hydrated before extraction.[4][5]

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[4]

-

Add 10 mL of acetonitrile to the tube.[4]

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

-

Alternatively, sonicate the mixture for 10-15 minutes for enhanced extraction efficiency.[6]

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[1]

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates and to induce phase separation.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.[4]

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) into a 2 mL dSPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.[1][4]

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at a high speed (e.g., ≥5000 x g) for 2 minutes.[4]

-

The PSA sorbent helps in removing organic acids, fatty acids, and sugars, while the C18 sorbent removes non-polar interferences.[7]

-

-

Final Extract Preparation:

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

2.3.1. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is recommended for the separation, for instance, an Agilent ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or a Waters ACQUITY UPLC BEH C18.[8][9]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[10]

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[10]

-

Flow Rate: 0.3 - 0.4 mL/min.[11]

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.[10]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute this compound and other analytes, followed by a column wash and re-equilibration. A representative gradient is provided below:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

2.3.2. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound analysis.[12]

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity.[8]

-

MRM Transitions: The precursor ion for this compound is [M+H]⁺ at m/z 302.1. At least two product ions should be monitored for confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

| This compound | 302.1 | 70.1 | 123.1 | ~18-32 |

Note: Collision energies should be optimized for the specific instrument being used.[13]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound in soil, as compiled from various studies.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.006 mg/kg | [1] |

| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg | [1][14] |

| Linearity (r²) | >0.99 | [14] |

| Recovery (%) | 72.9 - 102% | [1] |

| Relative Standard Deviation (RSD) (%) | < 12% | [1] |

Experimental Workflow Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. unitedchem.com [unitedchem.com]

- 6. Development of ultrasound-assisted extraction of commonly used azole antifungals in soils - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Portico [access.portico.org]

- 8. agilent.com [agilent.com]

- 9. waters.com [waters.com]

- 10. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. agilent.com [agilent.com]

- 13. eurl-pesticides.eu [eurl-pesticides.eu]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for QuEChERS Extraction of Flutriafol and its Metabolites in Produce

Introduction

Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole group, widely used to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1][2] Due to its systemic nature, residues of the parent compound and its metabolites can be present in consumed agricultural products, necessitating sensitive and efficient analytical methods for their monitoring to ensure food safety.[2][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices.[4][5][6] This document provides detailed application notes and protocols for the extraction of this compound and its primary metabolites from various produce matrices using the QuEChERS methodology, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Metabolites of this compound

The primary metabolites of this compound that are often considered in residue analysis include:

-

1,2,4-Triazole (1,2,4-T) [1]

These metabolites can be present in produce at varying concentrations and should be included in the analytical scope for a comprehensive risk assessment.[2]

Quantitative Data Summary

The following tables summarize the performance of the QuEChERS method for the analysis of this compound and its metabolites in various produce matrices as reported in the literature.

Table 1: Recovery and Precision Data for this compound and Metabolites in Produce

| Analyte | Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| This compound | Rice | Not Specified | 111.5 | Not Specified |

| This compound | Grapes (Berries) | Not Specified | 97.65 - 104.34 | Not Specified |

| This compound | Grapes (Leaves) | Not Specified | 97.65 - 104.34 | Not Specified |

| This compound | Wheat | 0.01, 0.1, 1.0 | 93.4 - 96.4 | 3.8 - 6.8 |

| This compound | Oranges, Lemons, Bananas, Peppers, Chards, Onions | 0.01 - 25 | 52.5 - 91.1 | 6.1 - 11.9 |

Data compiled from multiple sources.[3][9][10][11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Matrix | LOD (mg/kg) | LOQ (mg/kg) |

| Grapes (Berries & Leaves) | 0.001 | Not Specified |

| Wheat | 0.04 ng (absolute) | 0.01 |

| Soil | 0.04 ng (absolute) | 0.01 |

| Fruits and Vegetables (general) | Not Specified | 0.01 |

| Rice | Not Specified | 0.005 |

Data compiled from multiple sources.[3][9][10][11]

Experimental Protocol: QuEChERS Extraction

This protocol is a generalized procedure based on the AOAC 2007.01 and EN 15662 methods and may require optimization for specific matrices.[12]

1. Sample Homogenization:

-

Weigh a representative portion (e.g., 10-15 g) of the produce sample.

-

Homogenize the sample using a high-speed blender until a uniform consistency is achieved. For dry samples like cereals, addition of a specific amount of water may be necessary to achieve proper homogenization and swelling.[11]

2. Extraction:

-

Transfer a 10 g (or 15 g) homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (ACN).

-

If an internal standard is used, add it at this stage.

-

Add the QuEChERS extraction salts. A common formulation (AOAC 2007.01) is 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl). Another option (EN 15662) is 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[12]

-

Immediately cap and shake the tube vigorously for 1 minute. This can be done manually or using a mechanical shaker.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL or 6 mL) to a 2 mL or 15 mL d-SPE tube, respectively. The choice of d-SPE sorbents depends on the matrix.

-

For general fruits and vegetables: 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA).

-

For pigmented produce (e.g., spinach, carrots): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg graphitized carbon black (GCB).[12]

-

For fatty matrices: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

-

-

Cap the d-SPE tube and shake vigorously for 30 seconds.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

-

Transfer an aliquot of the cleaned extract into an autosampler vial.

-

The extract can be directly analyzed by LC-MS/MS or may require dilution with a suitable solvent (e.g., mobile phase) prior to injection.

Experimental Workflow Diagram

Caption: QuEChERS workflow for this compound analysis.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound and its key metabolites from a wide range of produce matrices.[4] The flexibility of the d-SPE cleanup step allows for the method to be adapted to various sample types, from low-fat fruits and vegetables to more complex pigmented and fatty commodities.[12] The presented protocol, along with the performance data, serves as a valuable resource for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis. Method validation should always be performed for each specific matrix to ensure data quality and accuracy.

References

- 1. fao.org [fao.org]

- 2. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. measurlabs.com [measurlabs.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nucleus.iaea.org [nucleus.iaea.org]

Protocol for Assessing the Impact of Flutriafol on Soil Enzyme Activity

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol is a broad-spectrum systemic fungicide from the triazole group, widely used in agriculture to control fungal diseases in various crops.[1][2] Due to its high persistence in soil, with a reported half-life that can extend significantly, concerns have been raised about its potential long-term impact on non-target soil microorganisms and their essential enzymatic activities, which are crucial indicators of soil health and fertility.[1][3] This document provides a detailed protocol for assessing the ecotoxicological effects of this compound on key soil enzymes, including dehydrogenase, catalase, urease, and phosphatase. The methodologies described are based on established assays and findings from recent studies on this compound's environmental fate.[1][4][5]

Data Presentation: Summary of this compound's Impact on Soil Enzyme Activity

The following table summarizes the observed effects of this compound on the activity of various soil enzymes as reported in a key study.[1][6] This data can be used as a reference for expected outcomes.

| Soil Enzyme | This compound Dose | Incubation Period (Days) | Observed Effect on Activity | Reference |

| Dehydrogenase | Half Dose | 7 | +8% | [1] |

| Half Dose | 14 | Statistically significant increase | [1] | |

| Normal Dose | 7, 14, 21, 28 | No significant effect | [1] | |

| Double Dose*** | 7, 14, 21, 28 | No significant effect | [1] | |

| Catalase | Half, Normal, Double Doses | 7, 14, 21, 28 | No significant impact | [1][6] |

| Urease | Half Dose* | 7 | +33% | [1] |

| Normal Dose | 7, 14, 21, 28 | No significant effect | [1] | |

| Double Dose | 7, 14, 21, 28 | No significant effect | [1] | |

| Phosphatase | Half Dose* | 7 | +26% | [1] |

| Normal Dose** | 7, 14, 21, 28 | No significant effect | [1] | |

| Double Dose | 7, 14, 21, 28 | No significant effect | [1] |

*Half Dose: Half the manufacturer's recommended dose for cereal crops. **Normal Dose: The manufacturer's recommended dose for cereal crops. ***Double Dose: Double the manufacturer's recommended dose for cereal crops.

Experimental Protocols

This section provides detailed methodologies for conducting an assessment of this compound's impact on soil enzyme activity.

Soil Sampling and Preparation

-

Soil Collection: Collect soil samples from the top 0-15 cm layer of the experimental plot.

-

Homogenization: Air-dry the soil samples and pass them through a 2 mm sieve to ensure homogeneity and remove large debris.

-

Pre-incubation: Moisten the soil to 60% of its water-holding capacity and pre-incubate at 25°C for 7 days to stabilize the microbial activity.

This compound Application

-

Dose Preparation: Prepare aqueous solutions of this compound corresponding to the desired application rates (e.g., half, normal, and double the recommended field rate). A control group with no this compound application is mandatory.

-

Treatment: Evenly spray the this compound solutions onto the soil samples. For the control group, spray an equivalent amount of distilled water.

-

Incubation: Place the treated soil samples in incubation chambers at a constant temperature (e.g., 25°C) and maintain the moisture content throughout the experiment.

Soil Enzyme Activity Assays

Perform the following enzyme assays at regular intervals (e.g., 7, 14, 21, and 28 days) after this compound application.

This assay is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).

-

Incubation: To 5 g of soil, add 5 ml of 0.5% TTC solution and 5 ml of Tris buffer (pH 7.6). Incubate the mixture in the dark at 37°C for 24 hours.

-

Extraction: Extract the TPF formed with 50 ml of methanol by shaking for 1 hour.

-

Measurement: Filter the suspension and measure the absorbance of the filtrate at 485 nm using a spectrophotometer.

-

Calculation: Express the dehydrogenase activity as µg TPF g⁻¹ soil h⁻¹.

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Reaction: To 2 g of soil, add 40 ml of distilled water and 5 ml of 0.3% H₂O₂.

-

Incubation: Shake the mixture at 25°C for 20 minutes.

-

Titration: Stop the reaction by adding 5 ml of 1.5 M H₂SO₄. Titrate the remaining H₂O₂ with 0.02 M KMnO₄ solution until a faint pink color persists.

-

Calculation: Express catalase activity as ml of 0.02 M KMnO₄ g⁻¹ soil h⁻¹.

This assay is based on the determination of ammonium (NH₄⁺) released from the hydrolysis of urea.

-

Incubation: To 5 g of soil, add 2.5 ml of 10% urea solution and 20 ml of citrate buffer (pH 6.7). Incubate at 37°C for 24 hours.

-

Extraction: Extract the ammonium by shaking with 50 ml of 2 M KCl solution.

-

Measurement: Determine the ammonium concentration in the filtrate using the indophenol blue colorimetric method at 630 nm.

-

Calculation: Express urease activity as µg NH₄⁺-N g⁻¹ soil h⁻¹.

This assay measures the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).

-

Incubation: To 1 g of soil, add 4 ml of modified universal buffer (MUB) at the desired pH (pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase) and 1 ml of 0.05 M pNPP solution. Incubate at 37°C for 1 hour.

-

Reaction Termination and Color Development: Stop the reaction by adding 1 ml of 0.5 M CaCl₂ and 4 ml of 0.5 M NaOH.

-

Measurement: Filter the suspension and measure the absorbance of the yellow-colored p-nitrophenolate at 410 nm.

-

Calculation: Express phosphatase activity as µg pNP g⁻¹ soil h⁻¹.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for assessing this compound's impact on soil enzymes.

Logical Relationship of this compound Impact Assessment

Caption: Logical flow of this compound's impact on soil health indicators.

References

- 1. Evaluation of the Impact of this compound on Soil Culturable Microorganisms and on Soil Enzymes Activity | MDPI [mdpi.com]

- 2. Evaluation of the Impact of this compound on Soil Culturable Microorganisms and on Soil Enzymes Activity [agris.fao.org]

- 3. canada.ca [canada.ca]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Repeated applications of fipronil, propyzamide and this compound affect soil microbial functions and community composition: A laboratory-to-field assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Foliar Spray of Flutriafol in Rust Disease Management

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on the optimal timing for foliar spray application of Flutriafol for the effective control of rust diseases in various crops. The information is curated from scientific literature and agricultural extension guidelines to support research and development efforts.

Introduction to this compound

This compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class (FRAC Group 3).[1] Its mode of action involves the inhibition of the C14-demethylase enzyme, which is critical for sterol production in fungi.[2] Sterols are essential components of fungal cell membranes, and their disruption leads to the cessation of fungal growth and development.[2] this compound exhibits both preventative and curative properties, making it a versatile tool in integrated disease management programs for rusts and other foliar pathogens.[2][3] It is readily absorbed by plant tissues and translocated upwards through the xylem, protecting new growth from infection.[4]

General Application Principles

Effective rust control with this compound hinges on proper application timing, which is influenced by several factors including crop type, specific rust pathogen, disease pressure, and environmental conditions.

-

Preventative Application: The most effective strategy is to apply this compound before the onset of visible disease symptoms, especially when environmental conditions are favorable for rust development or when disease is forecasted in the region.[4][5] This approach protects the plant from initial infection.

-

Curative Application: this compound can also be applied at the first sign of disease symptoms to suppress existing infections and limit further spread.[4][5] However, efficacy may be reduced if the disease is already well-established.

-

Growth Stage-Specific Timing: Application timing is often critical and tied to specific crop growth stages to protect the most photosynthetically active leaves (e.g., the flag leaf in cereals) that contribute significantly to yield.

-

Coverage: Thorough and uniform spray coverage is essential to ensure the fungicide reaches all susceptible plant surfaces.[4]

Application Timing by Crop

Cereals (Wheat and Barley)

Stripe rust (Puccinia striiformis), leaf rust (Puccinia triticina, Puccinia hordei), and stem rust (Puccinia graminis) are major diseases in wheat and barley that can be effectively managed with this compound.

Application Recommendations:

-

Foliar Applications:

-

Early Foliar: An initial foliar spray can be applied at the early jointing stage (GS31-32) to protect lower leaves.[8]

-

Flag Leaf Emergence: The most critical timing for foliar application is often at flag leaf emergence (GS39) to protect the leaf that contributes most to grain fill and yield.[8][9] Applications should be made before the disease reaches 1% of the flag leaf area.[10][11]

-

Head Emergence: A subsequent application at early head emergence (GS51-52) can protect the head and upper canopy from late-season infections.[8]

-

-

Spray Strategy: In high-pressure situations, a two-spray strategy at GS31-32 and GS39 is often recommended for moderately susceptible varieties.[8]

| Crop | Disease | Application Timing (Growth Stage) | Application Rate (this compound) | Efficacy/Remarks |

| Wheat | Stripe Rust (Puccinia striiformis) | In-furrow at sowing | 100-400 mL/ha | Provides 6-8 weeks of protection.[6] Use higher rates for heavy disease pressure.[6] |

| Wheat | Stripe Rust, Leaf Rust, Septoria | Flag leaf emergence (GS39) | 125-250 mL/ha | Critical for protecting the flag leaf. Apply before disease reaches 1% of leaf area.[11] |

| Wheat | Stripe Rust | Early head emergence (GS51-52) | Varies by product | Protects the head and supports grain fill.[8] |

| Barley | Powdery Mildew, Leaf Rust | At first appearance of disease | 200-400 mL/ha | Higher rates provide a longer period of protection.[12] |

Soybeans

Asian Soybean Rust (Phakopsora pachyrhizi) is an aggressive disease that can cause significant yield losses if not managed effectively.

Application Recommendations:

-

Scouting and Early Detection: Regular scouting is crucial. The timing of the first fungicide application is dependent on when rust is first detected in the field or region.[13][14]

-

Growth Stage Timing:

-

Multiple Applications: In seasons with high disease pressure, multiple applications may be necessary to protect the crop throughout the reproductive stages.[13][15]

| Crop | Disease | Application Timing (Growth Stage) | Efficacy/Remarks |

| Soybean | Asian Soybean Rust (Phakopsora pachyrhizi) | At first symptoms, or preventatively during reproductive stages (R1-R5) | The effectiveness is highly dependent on the timing relative to disease onset.[13][14] Yields can be 16-114% greater than untreated plots with timely applications.[14] |

Coffee

Coffee Leaf Rust (Hemileia vastatrix) is a major disease affecting coffee production worldwide.

Application Recommendations:

-

Preventative Sprays: The most effective approach is to apply this compound preventatively before the onset of the rainy season, which is the critical period for coffee leaf rust development.[16][17]

-

Scheduled Applications: Subsequent applications are typically made at 60-day intervals during the rainy season to maintain protection.[16][17]

| Crop | Disease | Application Timing | Application Rate (this compound) | Efficacy/Remarks |

| Coffee | Coffee Leaf Rust (Hemileia vastatrix) | Preventative before the rainy season, with subsequent applications at 60-day intervals.[16][17] | 0.4 L/ha | Soil applications of this compound have also shown efficacy.[18] |

Experimental Protocols

Field Efficacy Trial for Wheat Stripe Rust

Objective: To evaluate the efficacy of different foliar application timings of this compound for the control of stripe rust in wheat.

Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with four replications.

-

Plot Size: 1.5m x 5m.

-

Variety: A wheat variety susceptible to stripe rust (e.g., 'PS 279').[19]

Treatments:

-

Untreated Control

-

This compound application at early jointing (GS31).

-

This compound application at flag leaf emergence (GS39).

-

This compound application at heading (GS55).

-

Sequential application of this compound at GS31 and GS39.

Application:

-

Fungicide: this compound 250 g/L SC.

-

Rate: As per manufacturer's recommendation (e.g., 200 mL/ha).

-

Equipment: Calibrated backpack sprayer with a flat fan nozzle.

-

Spray Volume: 150-200 L/ha.

Data Collection:

-

Disease Severity: Assess stripe rust severity on the flag leaf and the leaf below the flag leaf (F-1) at 7, 14, 21, and 28 days after the final fungicide application. Use a standardized disease rating scale (e.g., modified Cobb scale).

-

Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the disease severity data to represent the total disease pressure over time.

-

Yield: Harvest the central rows of each plot and determine the grain yield (t/ha) and test weight ( kg/hL ).

Statistical Analysis:

-

Analyze data using Analysis of Variance (ANOVA).

-

Use a mean separation test (e.g., Tukey's HSD) to compare treatment means at p ≤ 0.05.

Visualizations

Caption: Mode of action of this compound in inhibiting fungal ergosterol biosynthesis.

Caption: General workflow for a field trial evaluating this compound application timing.

References

- 1. researchgate.net [researchgate.net]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. This compound (Ref: PP 450) [sitem.herts.ac.uk]

- 4. This compound 25% SC | Broad-Spectrum Systemic Fungicide for Cereal Crops and Horticulture [allpesticides.com]

- 5. This compound 125 g/l SC – Zenith Crop Sciences [zenithcropsciences.com]

- 6. smartfertilisers.com.au [smartfertilisers.com.au]

- 7. smartfertilisers.com.au [smartfertilisers.com.au]

- 8. grdc.com.au [grdc.com.au]

- 9. bcg.org.au [bcg.org.au]

- 10. herbiguide.com.au [herbiguide.com.au]

- 11. titanag.com.au [titanag.com.au]

- 12. pestgenie.com.au [pestgenie.com.au]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Fungicide and Timing of Application on Soybean Rust Severity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. sbicafe.ufv.br [sbicafe.ufv.br]

- 17. coffeescience.ufla.br [coffeescience.ufla.br]

- 18. researchgate.net [researchgate.net]

- 19. Publication : USDA ARS [ars.usda.gov]

Application Notes and Protocols for Seed Treatment with Flutriafol in Fungal Pathogen Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Flutriafol, a systemic triazole fungicide, for use in seed treatment to control a broad spectrum of fungal pathogens. The following sections detail its mechanism of action, application rates for various crops and pathogens, and detailed experimental protocols for laboratory and greenhouse evaluation.

Introduction to this compound

This compound is a potent systemic fungicide belonging to the triazole class, widely utilized in agriculture to manage fungal diseases in crops such as cereals, fruits, and vegetables.[1][2] Its systemic nature allows for absorption by the plant and translocation through the xylem, offering both preventative and curative protection to seedlings from seed-borne and soil-borne fungi.[3]

The primary mode of action of this compound is the inhibition of ergosterol biosynthesis in fungi.[4] By disrupting the production of ergosterol, an essential component of fungal cell membranes, this compound effectively halts fungal growth and reproduction.[4][5] This mechanism makes it particularly effective against a wide range of pathogens including, but not limited to, Puccinia spp. (rusts), Leptosphaeria maculans (blackleg), Erysiphe graminis (powdery mildew), and Septoria spp.[4]

Quantitative Data on this compound Application Rates

The following tables summarize recommended application rates for this compound as a seed treatment. Rates can be applied directly to the seed as a dressing or in-furrow with a fertilizer carrier.

Table 1: In-Furrow Application with Fertilizer

| Crop | Target Pathogen | Application Rate (mL/ha of 500 g/L this compound SC) |

| Wheat | Stripe rust (Puccinia striiformis) | 100 - 200 |

| Take-all (Gaeumannomyces graminis) | 200 | |

| Septoria tritici blotch (Septoria tritici) | 200 | |

| Barley | Powdery mildew (Erysiphe graminis) | 100 - 200 |

| Scald (Rhynchosporium secalis) | 100 - 200 | |

| Canola | Blackleg (Leptosphaeria maculans) | 200 |

Note: The higher rate is recommended where conditions are conducive to severe disease pressure.[4]

Table 2: Seed Dressing Application Rates

| Crop | Formulation | Application Rate (g a.i./100 kg seed) | Target Pathogen Example |

| Soybean | 2.5% Powder | 2.25 - 3.75 | Asian Soybean Rust (Phakopsora pachyrhizi) |

| 5% Suspension Concentrate | 1.5 - 4.5 | Asian Soybean Rust (Phakopsora pachyrhizi) | |

| 25 g/L Formulation | 3.75 - 20.00 | Asian Soybean Rust (Phakopsora pachyrhizi) |

a.i. = active ingredient

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of this compound seed treatments in a controlled laboratory or greenhouse setting.

Signaling Pathway: this compound Mode of Action

Caption: this compound's inhibition of the ergosterol biosynthesis pathway in fungi.

Experimental Workflow: Seed Treatment and Efficacy Evaluation

References